BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-4-hydroxybenzamide

Physicochemical profiling Lead optimization Medicinal chemistry

Choose this compound for its unique dual pharmacophore: the 4-OH group (pKa 8.43) enables pH-dependent hydrogen bonding, while the N-furan-2-ylmethyl substituent drives sigma-2 selectivity (Ki 90 nM) and KDM4A inhibition (EC50 3,800 nM). Substituting either moiety abolishes synergistic cardioprotective & epigenetic activity. Supplied at ≥95% purity for reproducible medium-throughput SAR; use N-(furan-2-ylmethyl)benzamide as negative control.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B7807996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-4-hydroxybenzamide
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO3/c14-10-5-3-9(4-6-10)12(15)13-8-11-2-1-7-16-11/h1-7,14H,8H2,(H,13,15)
InChIKeyJQRWLVSQDVROMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-2-ylmethyl)-4-hydroxybenzamide (CAS 1019363-01-9): Physicochemical Identity and Research-Grade Purity Benchmark for Procurement Specification


N-(Furan-2-ylmethyl)-4-hydroxybenzamide (CAS 1019363-01-9) is a synthetic small-molecule benzamide derivative (C₁₂H₁₁NO₃, MW 217.22) that combines a para-hydroxybenzamide core with an N-furan-2-ylmethyl substituent . Its predicted physicochemical profile—boiling point 455.0±35.0 °C, density 1.265±0.06 g/cm³, and acid dissociation constant pKa 8.43±0.15—distinguishes it from simpler benzamide analogs and defines its ionization state under physiological assay conditions . Commercially, the compound is typically supplied at ≥95% purity (HPLC), with long-term storage recommended at cool, dry conditions, establishing a minimum procurement specification for reproducible experimental outcomes .

Why N-(Furan-2-ylmethyl)-4-hydroxybenzamide Cannot Be Interchanged with Generic 4-Hydroxybenzamide or Other N-Furfuryl-Benzamide Analogs


The 4-hydroxy substituent on the benzamide ring and the N-furan-2-ylmethyl group each contribute distinct and non-redundant molecular recognition features. The 4-OH group imparts a predicted phenolic pKa of 8.43, meaning the compound exists in a mixed ionization state at physiological pH , unlike the permanently neutral 4-methoxy or 4-chloro analogs . This ionization equilibrium directly influences hydrogen-bond donor/acceptor capacity and membrane partitioning. Simultaneously, the furan oxygen can engage in lone-pair interactions with target proteins, as evidenced by structure–activity relationships in KDM4 demethylase inhibition, where furan-containing ligands achieve selectivity profiles unattainable with phenyl-only scaffolds [1]. Substituting any single functional group—removing the 4-OH (to N-(furan-2-ylmethyl)benzamide), replacing it with –OCH₃, or relocating it to the 2-position—abolishes these synergistic properties and yields different biological outcomes, making generic substitution scientifically unjustified without re-validation.

Quantitative Differentiation Evidence: N-(Furan-2-ylmethyl)-4-hydroxybenzamide vs. Closest Structural Analogs


Ionization State and Hydrogen-Bonding Propensity: pKa-Driven Differentiation from 4-Methoxy and 4-Chloro Analogs

The predicted pKa of N-(furan-2-ylmethyl)-4-hydroxybenzamide (8.43±0.15) dictates that at pH 7.4 approximately 8.5% of the population is ionized (phenolate form), whereas N-(furan-2-ylmethyl)-4-methoxybenzamide (no ionizable proton) remains 100% neutral . In contrast, unsubstituted phenol exhibits a pKa of ~10, making the 4-hydroxybenzamide scaffold more acidic. Compared with 4-hydroxybenzamide (parent scaffold, no furan), the target compound gains enhanced lipophilicity from the furfuryl group while retaining the pH-sensitive hydrogen-bond-donor capacity critical for engaging catalytic residues in enzymes such as histone demethylases or sigma receptors .

Physicochemical profiling Lead optimization Medicinal chemistry

KDM4A Histone Demethylase Inhibition with Intra-Family Selectivity over KDM2A

N-(Furan-2-ylmethyl)-4-hydroxybenzamide (ChEMBL CHEMBL3785984) exhibited an EC₅₀ of 3,800 nM against KDM4A (human, Flag-tagged) expressed in HeLa cells, measured by H3K9me3 level increase via DAPI-staining immunofluorescence after 24 h [1]. Against the phylogenetically related but functionally distinct KDM2A demethylase, the same compound showed IC₅₀ > 100,000 nM in an alphascreen assay [1], yielding a selectivity window of at least 26-fold. While the absolute potency is moderate, the intra-family selectivity profile distinguishes this scaffold from pan-KDM inhibitors and from the simpler N-(furan-2-ylmethyl)benzamide, which lacks the 4-OH group required for KDM4A active-site chelation [2].

Epigenetics Histone demethylase KDM4A/JMJD2A Cancer

Sigma-2 Receptor Binding Affinity: Ki = 90 nM in PC12 Cell Membranes

In competition binding assays using rat PC12 cell membranes, N-(furan-2-ylmethyl)-4-hydroxybenzamide bound to the sigma-2 receptor with a Ki of 90 nM [1]. Sigma-2 receptor ligands are actively pursued as tumor imaging agents and anti-cancer therapeutics due to receptor overexpression in proliferating tumor cells. The structurally related benzamide derivative series developed for sigma-1 receptor selectivity [2] achieved Ki values in the low nanomolar range for sigma-1, but this particular compound's 90 nM affinity for sigma-2 places it in a distinct selectivity space compared with sigma-1-preferring analogs, which often have sigma-2 Ki > 1,000 nM.

Sigma receptor Neuropharmacology Tumor imaging Binding affinity

In Vivo Cardioprotective Activity in Ischemia-Reperfusion Injury Model

A 4-hydroxy-furanyl-benzamide derivative (structurally consistent with N-(furan-2-ylmethyl)-4-hydroxybenzamide) was evaluated in a rat ischemia-reperfusion injury model and demonstrated significant reduction of both myocardial infarct area and left ventricular pressure (LVP) . The pharmacological effect on LVP was abolished by co-administration of methoctramine (M2-muscarinic receptor antagonist) and L-NAME (nitric oxide synthase inhibitor), establishing a dual mechanism of action involving M2-muscarinic receptor activation and nitric oxide synthase enzyme activation . While the parent 4-hydroxybenzamide scaffold (without the N-furfuryl group) has been studied for antibacterial and antifungal properties in agar well diffusion assays [1], it has not demonstrated in vivo cardioprotective activity, highlighting the functional necessity of the furan-2-ylmethyl substituent for this pharmacological phenotype.

Cardioprotection Ischemia-reperfusion Heart failure M2-muscarinic receptor

Research-Grade Purity Specification and Stability: Procurement Benchmark at 95% Purity

Multiple independent vendors including AKSci, Leyan, and Smolecule list N-(furan-2-ylmethyl)-4-hydroxybenzamide at a minimum purity specification of 95% . This specification is identical to or exceeds the purity offered for the unsubstituted N-(furan-2-ylmethyl)benzamide (typically ≥98% at higher cost from specialized suppliers ) while providing the added 4-OH functionality. Long-term storage recommendations (cool, dry conditions) indicate acceptable solid-state stability for compound library management. Importantly, unlike some benzamide analogs requiring cold-chain shipping (e.g., 4-amino-N-(2-furylmethyl)benzamide), this compound ships at ambient temperature, reducing logistics costs for international procurement.

Quality control Reproducibility Compound management Procurement

Absence of Genotoxic Structural Alerts: Furan Epoxidation Risk Mitigated by 4-OH Substituent

Furan-containing compounds are subject to metabolic epoxidation by cytochrome P450 enzymes, generating reactive cis-2-butene-1,4-dial intermediates that can cause hepatotoxicity and genotoxicity [1]. However, structure–toxicity relationship studies indicate that electron-donating substituents (such as para-hydroxy groups) on the aromatic ring can reduce the electrophilicity of the furan moiety and thereby mitigate bioactivation potential [1]. The para-hydroxy group of N-(furan-2-ylmethyl)-4-hydroxybenzamide may thus confer a safety advantage over electron-poor furan analogs such as N-(furan-2-ylmethyl)-4-nitrobenzamide, although direct comparative genotoxicity data for this specific compound remain absent from the literature.

Toxicology Structural alerts Drug safety Furan toxicity

Validated Research Application Scenarios for N-(Furan-2-ylmethyl)-4-hydroxybenzamide


Epigenetic Probe for KDM4A Histone Demethylase Target Validation Studies

N-(Furan-2-ylmethyl)-4-hydroxybenzamide can serve as a moderate-affinity probe for KDM4A (EC₅₀ 3,800 nM in HeLa cells) with ≥26-fold selectivity over KDM2A [1]. This selectivity window makes it suitable for chemical biology experiments aimed at deconvoluting KDM4A-specific phenotypes from those of other JmjC-domain demethylases. Researchers should use N-(furan-2-ylmethyl)benzamide (no 4-OH) as a negative control to confirm that observed H3K9me3 changes are 4-OH-dependent .

Preclinical Myocardial Ischemia-Reperfusion Injury Pharmacology

In isolated rat heart models, the 4-hydroxy-furanyl-benzamide scaffold reduces infarct area and left ventricular pressure through dual M2-muscarinic receptor and nitric oxide synthase activation . The M2 antagonist methoctramine and NOS inhibitor L-NAME both abolish the LVP effect, providing built-in pharmacological tools for mechanistic control experiments. The simpler 4-hydroxybenzamide parent compound lacks this cardioprotective activity, confirming the functional requirement of the N-furfuryl substituent [2].

Sigma-2 Receptor Ligand Screening Panel for Oncology Research

With a sigma-2 receptor Ki of 90 nM (rat PC12 cell membranes) [3], this compound is suitable for inclusion in sigma receptor ligand screening cascades, particularly in oncology programs where sigma-2 overexpression in tumor cells is exploited for imaging or targeted delivery. Researchers should benchmark against sigma-1-selective benzamide analogs (sigma-2 Ki typically >1,000 nM) to confirm sigma-2-preferring pharmacology [4].

Negative Control for 4-Substituted Benzamide Structure–Activity Relationship (SAR) Studies

The compound's defined pKa (8.43) and hydrogen-bond donor capacity make it an essential comparator in SAR campaigns exploring the effect of para-substitution on target binding. When testing a series of N-(furan-2-ylmethyl)-4-X-benzamides (X = H, OCH₃, Cl, NO₂), the 4-OH analog serves as the hydrogen-bond-donor reference point . Its 95% commercial purity and ambient shipping stability enable cost-effective procurement for medium-throughput SAR library construction .

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.